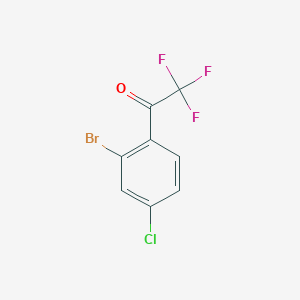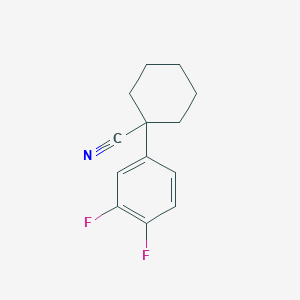
1-(3,4-二氟苯基)环己烷甲腈
描述
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, also known as DPC, is a chemical compound with the molecular formula C13H13F2N. It has a molecular weight of 221.25 g/mol .
Synthesis Analysis
The synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves the reaction of 2- [658-99-1] (3,4-difluorophenyl)acetonitrile with 60% sodium hydride in DMF at 0°C . This is followed by the addition of 1,5-dibromopentane and the mixture is stirred at a temperature in the range of 0°C to room temperature for 5 hours . The reaction is then quenched with water, and the product is extracted with EtOAc . The product is purified by Combiflash (120g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile .科学研究应用
液晶中的合成和性质
Takatsu、Takeuchi和Satō(1984年)的一项研究探索了3,4-二氟苯基反式-4'-取代环己烷-1'-羧酸酯的合成,这些羧酸酯表现出向列相。这些化合物,包括1-(3,4-二氟苯基)环己烷甲腈,由于其独特的电光特性,在液晶技术中具有潜在应用(Takatsu、Takeuchi和Satō,1984年)。
药物合成中的手性中间体
Guo等人(2017年)开发了一种酶促工艺,用于制备(S)-2-氯-1-(3,4-二氟苯基)乙醇,这是一种从1-(3,4-二氟苯基)环己烷甲腈衍生的关键手性中间体。这一工艺对于合成治疗急性冠状动脉综合征的替格瑞洛至关重要(Guo等人,2017年)。
螺环化合物的开发
Sulsky等人(1999年)研究了使用1-(3,4-二氟苯基)环己烷甲腈衍生物合成螺环化合物。他们的工作为新型螺[2H-吲哚]-3(1H)-酮的开发做出了贡献,这些酮在药物化学和药物开发中具有潜在应用(Sulsky、Gougoutas、Dimarco和Biller,1999年)。
电化学应用
Ferraris等人(1998年)和Li等人(2002年)的研究探索了3-(3,4-二氟苯基)噻吩衍生物(与1-(3,4-二氟苯基)环己烷甲腈相关)在电化学电容器中的应用。这些研究证明了此类化合物在开发用于储能应用的高性能材料方面的潜力(Ferraris、Eissa、Brotherston和Loveday,1998年);(Li、Loveday、Mudigonda和Ferraris,2002年)。
纳米材料合成
Sridhar等人(2015年)的一项研究利用偶氮二(环己烷甲腈)(一种与1-(3,4-二氟苯基)环己烷甲腈密切相关的化合物)进行氮掺杂碳纳米管的微波合成。这项研究突出了此类化合物在为锂离子电池等应用开发先进材料方面的潜力(Sridhar、Lee、Chun和Park,2015年)。
聚合物化学
Hsiao等人(1999年)合成了含有环己烷结构的芳香族聚酰胺,这是1-(3,4-二氟苯基)环己烷甲腈的一个关键特征。这项研究与开发具有增强热稳定性和化学稳定性的新材料以用于工业应用有关(Hsiao、Yang、Wang和Chuang,1999年)。
属性
IUPAC Name |
1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXVASZCOADOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

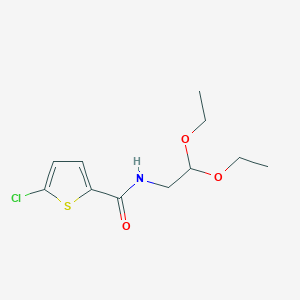
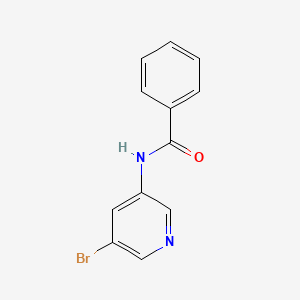
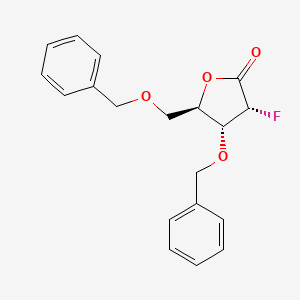
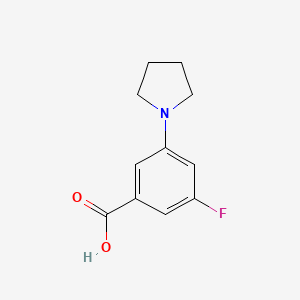
![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)
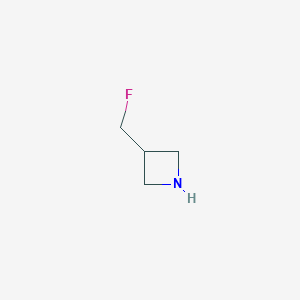
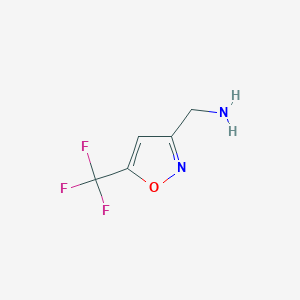
![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)
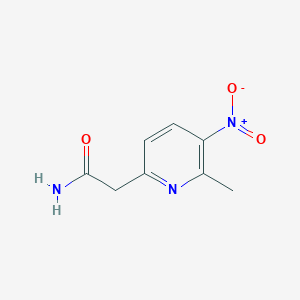
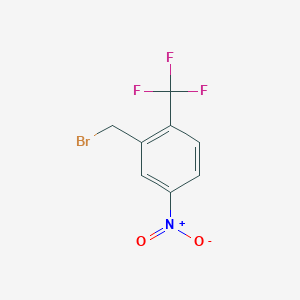
![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)
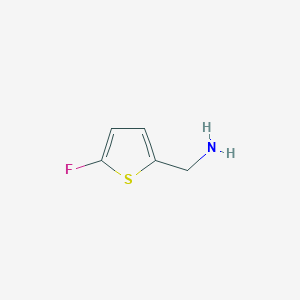
![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)
